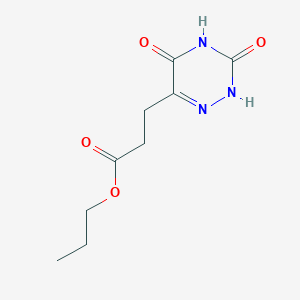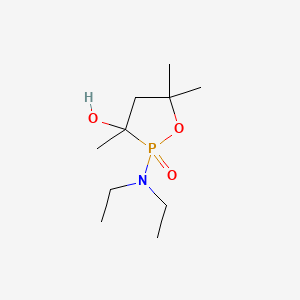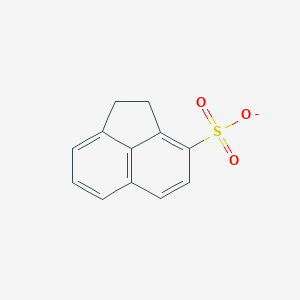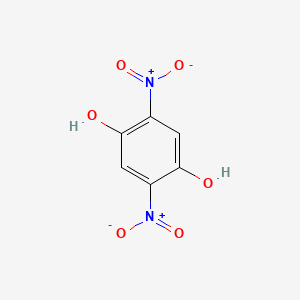![molecular formula C13H10Cl3N3O3S B11706845 N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11706845.png)
N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide is a complex organic compound characterized by the presence of a thiophene ring, a nitrophenyl group, and a trichloroethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the chlorination of ethylamine to form 2,2,2-trichloroethylamine.
Coupling with 4-Nitroaniline: The trichloroethylamine is then reacted with 4-nitroaniline under controlled conditions to form the intermediate N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}amine.
Cyclization with Thiophene-2-carboxylic Acid: The final step involves the cyclization of the intermediate with thiophene-2-carboxylic acid to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The trichloroethyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Materials Science: The compound is explored for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding.
Wirkmechanismus
The mechanism of action of N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It affects pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}thiophene-2-carboxamide
- N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide
Uniqueness
N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics.
Eigenschaften
Molekularformel |
C13H10Cl3N3O3S |
|---|---|
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H10Cl3N3O3S/c14-13(15,16)12(18-11(20)10-2-1-7-23-10)17-8-3-5-9(6-4-8)19(21)22/h1-7,12,17H,(H,18,20) |
InChI-Schlüssel |
UHWHTBIIOIPDJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B11706765.png)
![(2E)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11706768.png)
![2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11706776.png)



![4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706802.png)
![N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11706805.png)
![3,3-bis(4-methylphenyl)-3',5'-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706810.png)
![N-(2,2,2-Trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11706815.png)
![N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide](/img/structure/B11706821.png)

![2-(2-Chlorophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11706831.png)

